molecular formula C4H4BrNS B1441040 3-Bromo-4-methyl-isothiazole CAS No. 1174132-75-2

3-Bromo-4-methyl-isothiazole

Cat. No. B1441040
M. Wt: 178.05 g/mol
InChI Key: WPCSBZGLVJFKPP-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-isothiazole is a chemical compound with the CAS Number: 1174132-75-2 . It has a molecular weight of 178.05 and is a colorless liquid .


Synthesis Analysis

The synthesis of isothiazoles, including 3-Bromo-4-methyl-isothiazole, involves a wide range of selective transformations . The strategies for the synthesis of isothiazole-containing molecules include ring-forming reactions such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also be synthesized by ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-4-methyl-isothiazole is the same . The InChI code is 1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 .


Chemical Reactions Analysis

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .


Physical And Chemical Properties Analysis

3-Bromo-4-methyl-isothiazole is a colorless liquid . It has a molecular weight of 178.05 .

Scientific Research Applications

  • Mass Spectrometry of Isothiazoles : A study reported the mass spectra of several isothiazoles, including 3-(halophenyl)isothiazoles, highlighting characteristic fragmentation patterns based on different substituents at the 4-position. This research is significant for understanding the chemical behavior of isothiazoles in mass spectrometric analysis (Naito, 1968).

  • Nucleophilic Reactions in Isothiazoles : Another study investigated the reaction mechanism between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide using computational methods. This research contributes to the understanding of nucleophilic reactions involving isothiazole compounds (Contini, Clerici, Sironi & Trimarco, 2005).

  • Synthesis and Halogenation of Isothiazolones : Studies on the synthesis of isothiazolones from dithiodipropionamides and the halogenation of these compounds provide insights into the chemical synthesis and modification of isothiazole derivatives, which is valuable for various chemical applications (Lewis, Miller, Hausman & Szamborski, 1971).

  • Antiviral Properties of Isothiazole Derivatives : A study on the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrated these compounds' broad antiviral spectrum, particularly against human rhinovirus, enteroviruses, and measles virus. This highlights the potential therapeutic applications of isothiazole derivatives in antiviral drug development (Cutrì, Garozzo, Siracusa, Castro, Tempera, Sarvà & Guerrera, 2002).

  • Conversion of Isothiazoles into Pyrazoles : Research on the transformation of isothiazoles to pyrazoles using hydrazine provides valuable knowledge for the chemical manipulation and utility of isothiazole compounds in synthesizing new chemical structures (Ioannidou & Koutentis, 2009).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-4-methyl-isothiazole is not available, general safety measures for handling such chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The field of isothiazoles is being intensively developed, with current strategies for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry being discussed . Considerable attention is paid to chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances .

properties

IUPAC Name

3-bromo-4-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSBZGLVJFKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696024
Record name 3-Bromo-4-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-isothiazole

CAS RN

1174132-75-2
Record name 3-Bromo-4-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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